molecular formula C8H5ClN2O2 B1424172 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid CAS No. 1190310-17-8

3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Cat. No.: B1424172
CAS No.: 1190310-17-8
M. Wt: 196.59 g/mol
InChI Key: ZUJZXEJJEIBKQN-UHFFFAOYSA-N
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Description

3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid: is a heterocyclic compound that contains a pyridine ring fused to a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid typically involves the construction of the pyrrolo[2,3-c]pyridine core followed by the introduction of the chloro and carboxylic acid functional groups. One common method involves the palladium-catalyzed Larock indole synthesis, which is used to create the functionalized indole unit. This is followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nitrating agents (e.g., HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities .

Biology: In biological research, this compound has been investigated for its potential as a therapeutic agent. Studies have shown that derivatives of pyrrolo[2,3-c]pyridine exhibit various biological activities, including antidiabetic, antimycobacterial, antiviral, and antitumor properties .

Medicine: In medicine, this compound and its derivatives are being explored for their potential to treat diseases of the nervous and immune systems. Their ability to modulate specific biological pathways makes them promising candidates for drug development .

Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various chemical processes .

Mechanism of Action

The mechanism of action of 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting FGFRs, these compounds can induce apoptosis and inhibit the migration and invasion of cancer cells .

Comparison with Similar Compounds

Uniqueness: 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of the chloro and carboxylic acid functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-3-11-6-4(5)1-2-10-7(6)8(12)13/h1-3,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJZXEJJEIBKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101221260
Record name 3-Chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190310-17-8
Record name 3-Chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190310-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
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